

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate

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Compound of Interest

Compound Name: *Benzyl N-(5-iodopentyl)carbamate*

Cat. No.: *B1311885*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Benzyl N-(5-iodopentyl)carbamate**, a key intermediate in pharmaceutical research and development.

Chemical Properties and Data

Benzyl N-(5-iodopentyl)carbamate is a bifunctional molecule featuring a carbamate group protected by a benzyl group and a terminal iodoalkane. This structure makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).^[1] While extensive experimental data for this specific compound is not readily available in the literature, its properties can be reliably estimated from its structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of **Benzyl N-(5-iodopentyl)carbamate** and Related Compounds

Property	Benzyl N-(5-iodopentyl)carbamate	Benzyl (5-hydroxypentyl)carbamate	Benzyl carbamate
CAS Number	194225-78-0[1]	87905-98-4	621-84-1
Molecular Formula	C13H18INO2[1]	C13H19NO3	C8H9NO2
Molecular Weight	347.19 g/mol [1]	237.3 g/mol	151.16 g/mol
Appearance	Not reported (likely a solid or oil)	Solid	White solid
Melting Point (°C)	Not reported	50-53	86-89
Boiling Point (°C)	Not reported	Not reported	Not reported
Solubility	Not reported (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF)	Not reported	Moderately soluble in water; soluble in organic solvents.[2]

Spectroscopic Data (Predicted)

While experimental spectra for **Benzyl N-(5-iodopentyl)carbamate** are not available, the following are predicted key features based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
~ 7.35 ppm (m, 5H, Ar-H)	~ 156.5 ppm (C=O)
~ 5.10 ppm (s, 2H, -O-CH ₂ -Ph)	~ 136.5 ppm (Ar-C)
~ 4.85 ppm (br t, 1H, -NH-)	~ 128.5 ppm (Ar-CH)
~ 3.20 ppm (t, 2H, -CH ₂ -I)	~ 128.0 ppm (Ar-CH)
~ 3.15 ppm (q, 2H, -NH-CH ₂ -)	~ 66.5 ppm (-O-CH ₂ -Ph)
~ 1.85 ppm (p, 2H, -CH ₂ -CH ₂ -I)	~ 40.5 ppm (-NH-CH ₂)
~ 1.55 ppm (p, 2H, -NH-CH ₂ -CH ₂ -)	~ 33.0 ppm (-CH ₂ -CH ₂ -I)
~ 1.40 ppm (p, 2H, -CH ₂ -CH ₂ -CH ₂ -I)	~ 30.0 ppm (-NH-CH ₂ -CH ₂)
~ 6.5 ppm (-CH ₂ -I)	

Infrared (IR) Spectroscopy (Predicted):

- ~3320 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.
- ~2930 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.
- ~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl group.
- ~1530 cm⁻¹ (N-H bend): Amide II band.
- ~1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.
- ~695 and 735 cm⁻¹ (C-H bend): Aromatic out-of-plane bending for the monosubstituted benzene ring.

Experimental Protocols

A plausible and efficient synthesis of **Benzyl N-(5-iodopentyl)carbamate** involves a two-step process starting from commercially available 5-amino-1-pentanol.

Synthesis of Benzyl (5-hydroxypentyl)carbamate

This procedure outlines the N-protection of 5-amino-1-pentanol with benzyl chloroformate.

Materials:

- 5-amino-1-pentanol
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or triethylamine (Et_3N)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and water (or THF and water) at 0 °C (ice bath).
- Add sodium bicarbonate (2.5 eq) to the solution.
- Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate.

Synthesis of Benzyl N-(5-iodopentyl)carbamate

This procedure details the iodination of the terminal alcohol of Benzyl (5-hydroxypentyl)carbamate.

Materials:

- Benzyl (5-hydroxypentyl)carbamate
- Iodine (I₂)
- Triphenylphosphine (PPh₃)
- Imidazole
- Dichloromethane (DCM), anhydrous

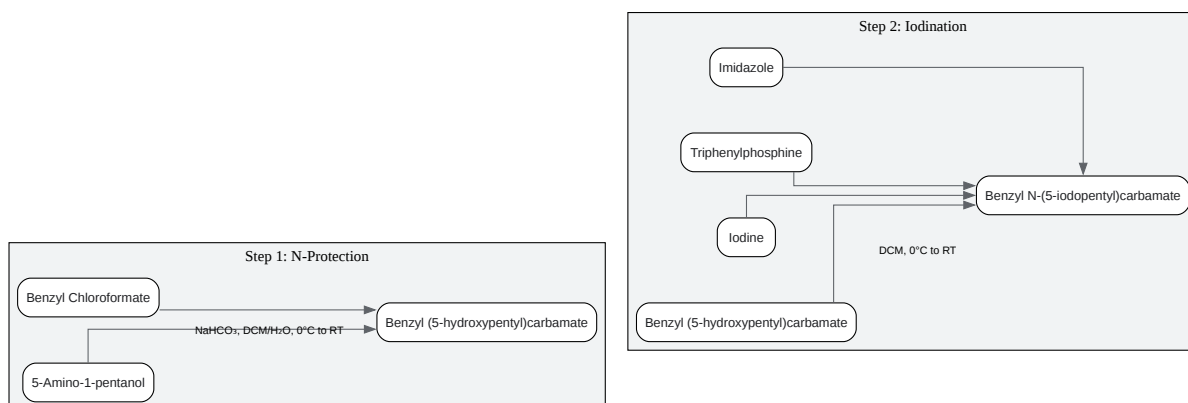
Procedure:

- Dissolve Benzyl (5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn brown.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.
- Separate the organic layer and wash sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **Benzyl N-(5-iodopentyl)carbamate**.

Mandatory Visualizations

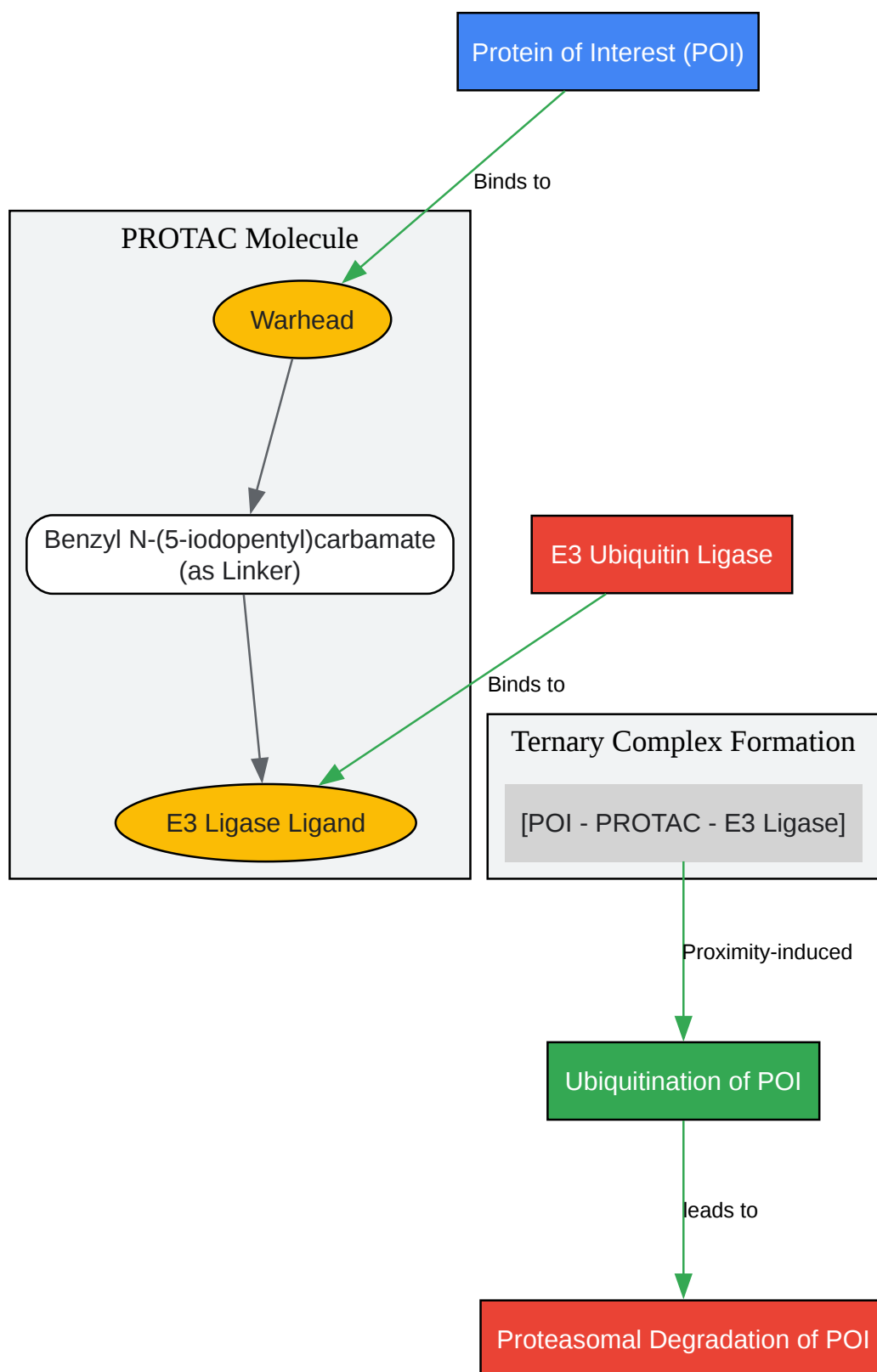
Synthetic Workflow



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Caption: Synthetic route to **Benzyl N-(5-iodopentyl)carbamate**.

Role as a PROTAC Linker



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References

- 1. 194225-78-0|Benzyl (5-iodopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
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